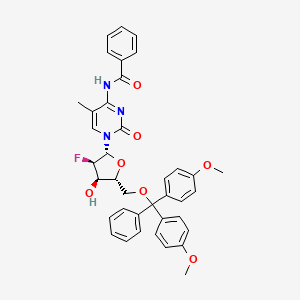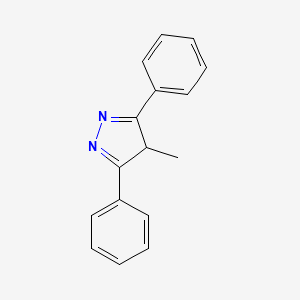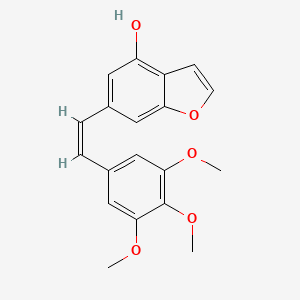![molecular formula C14H17N B12898949 Cyclohepta[b]pyrrole, 3-ethyl-2-propyl- CAS No. 192389-25-6](/img/structure/B12898949.png)
Cyclohepta[b]pyrrole, 3-ethyl-2-propyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-ETHYL-2-PROPYLCYCLOHEPTA[B]PYRROLE is a heterocyclic compound that belongs to the pyrrole family. Pyrroles are known for their biological activity and are found in many natural products and pharmaceuticals . This compound is characterized by a seven-membered ring fused to a pyrrole ring, with ethyl and propyl substituents at the 3 and 2 positions, respectively .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-ETHYL-2-PROPYLCYCLOHEPTA[B]PYRROLE can be achieved through various methods. One common approach involves the Paal-Knorr synthesis, where a 2,5-dimethoxytetrahydrofuran reacts with primary amines under mild conditions . Another method includes the cycloaddition of N-acyl α-amino acids to 2-bromo-3,3,3-trifluoropropene .
Industrial Production Methods: Industrial production often employs multicomponent reactions (MCRs) due to their efficiency and high yield. For instance, a three-component reaction involving 3-oxopropanethioamides, oxalaldehyde, and acetonitrile in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO) can be used .
Analyse Chemischer Reaktionen
Types of Reactions: 3-ETHYL-2-PROPYLCYCLOHEPTA[B]PYRROLE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common, where halogens or other groups replace hydrogen atoms on the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens, sulfonyl chlorides, benzoyl chloride.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
3-ETHYL-2-PROPYLCYCLOHEPTA[B]PYRROLE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Industry: Utilized in the production of organic dyes, conjugated polymers, and optoelectronic devices.
Wirkmechanismus
The mechanism of action of 3-ETHYL-2-PROPYLCYCLOHEPTA[B]PYRROLE involves its interaction with various molecular targets. It can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways and molecular targets can vary depending on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
Pyrrole: The parent compound, known for its biological activity.
Indole: Another heterocyclic compound with a similar structure and diverse biological activities.
Uniqueness: 3-ETHYL-2-PROPYLCYCLOHEPTA[B]PYRROLE is unique due to its seven-membered ring fused to a pyrrole ring, which imparts distinct chemical and biological properties. Its specific substituents (ethyl and propyl groups) further differentiate it from other pyrrole derivatives, potentially leading to unique reactivity and applications .
Eigenschaften
CAS-Nummer |
192389-25-6 |
|---|---|
Molekularformel |
C14H17N |
Molekulargewicht |
199.29 g/mol |
IUPAC-Name |
3-ethyl-2-propylcyclohepta[b]pyrrole |
InChI |
InChI=1S/C14H17N/c1-3-8-13-11(4-2)12-9-6-5-7-10-14(12)15-13/h5-7,9-10H,3-4,8H2,1-2H3 |
InChI-Schlüssel |
ZFDMOCAIVRFGGK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C(C2=CC=CC=CC2=N1)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Phenylpiperidin-1-yl)methyl]quinolin-6-amine](/img/structure/B12898875.png)
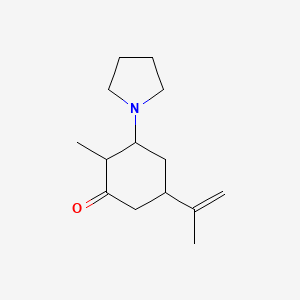
![(4-(5-methyl-1-phenyl-1H-furo[3,2-c]pyrazol-3-yl)phenyl)methanol](/img/structure/B12898881.png)
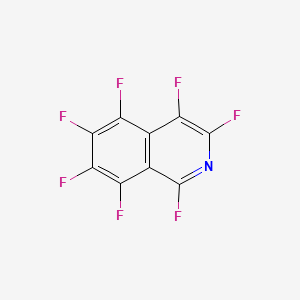
![N-[4-(2,5-Dioxopyrrolidin-1-yl)phenyl]-L-aspartic acid](/img/structure/B12898906.png)
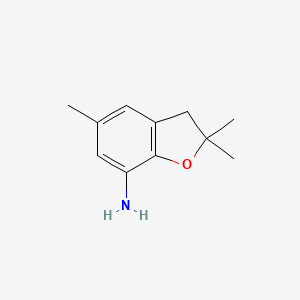

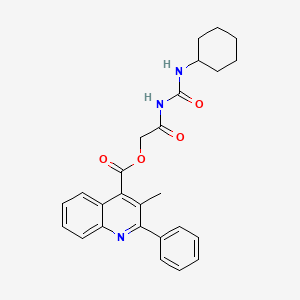
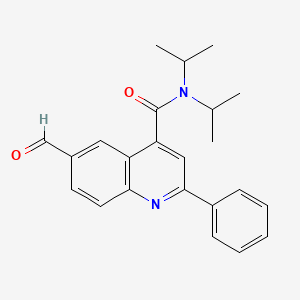
![8-[4-(9H-beta-Carbolin-9-yl)anilino]-2'-deoxyguanosine](/img/structure/B12898926.png)
